![molecular formula C25H28N4O3 B2921083 N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902037-16-5](/img/structure/B2921083.png)
N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Derivatives as Kinase Inhibitors
Pyrimidine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, playing a crucial role in cancer therapy. One such derivative demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This research suggests the potential of pyrimidine derivatives in developing selective cancer therapies (Schroeder et al., 2009).
Cytotoxicity and Antifungal Activity
Pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines and antifungal activities. Studies have shown significant antifungal activities and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in developing new antifungal and anticancer agents (Hassan et al., 2014; Hanafy, 2011).
Anti-Inflammatory and Analgesic Agents
Novel pyrimidine derivatives have been synthesized from natural products like visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential as new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Novel Heterocyclic Compounds
Research has led to the synthesis of various novel heterocyclic compounds based on pyrimidine derivatives, demonstrating the versatility of pyrimidine chemistry in creating diverse molecules with potential biological activities. These efforts underscore the importance of pyrimidine derivatives in medicinal chemistry and drug discovery (Jeon et al., 2016).
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines, a subclass of pyrimidine derivatives, have been explored for their potential as fluorescent probes. These compounds exhibit large Stokes shifts and strong fluorescence intensity, making them useful in the development of new fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
properties
IUPAC Name |
N-(4-butylphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-4-8-18-10-12-19(13-11-18)26-24(30)21-17-20-23(28(21)15-7-16-32-2)27-22-9-5-6-14-29(22)25(20)31/h5-6,9-14,17H,3-4,7-8,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHMDSAYYKKEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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